molecular formula C16H25NO2 B14260908 N,N-Dibutyl-2-hydroxy-3-methylbenzamide CAS No. 189188-01-0

N,N-Dibutyl-2-hydroxy-3-methylbenzamide

Cat. No.: B14260908
CAS No.: 189188-01-0
M. Wt: 263.37 g/mol
InChI Key: AVDIGHYJKIZRRA-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-hydroxy-3-methylbenzamide is an organic compound with the molecular formula C16H25NO2 It is a derivative of benzamide, characterized by the presence of two butyl groups attached to the nitrogen atom and a hydroxyl group at the ortho position relative to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-hydroxy-3-methylbenzamide typically involves the reaction of 2-hydroxy-3-methylbenzoic acid with dibutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: 2-oxo-3-methylbenzoic acid or 2-hydroxy-3-methylbenzaldehyde.

    Reduction: N,N-Dibutyl-2-hydroxy-3-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dibutyl-2-hydroxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-hydroxy-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-hydroxy-3-methylbenzamide: Similar structure but with ethyl groups instead of butyl groups.

    N,N-Dibutyl-3-hydroxy-2-methylbenzamide: Isomer with the hydroxyl group at a different position.

    N,N-Dibutyl-2-hydroxy-4-methylbenzamide: Isomer with the methyl group at a different position.

Uniqueness

N,N-Dibutyl-2-hydroxy-3-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

189188-01-0

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N,N-dibutyl-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C16H25NO2/c1-4-6-11-17(12-7-5-2)16(19)14-10-8-9-13(3)15(14)18/h8-10,18H,4-7,11-12H2,1-3H3

InChI Key

AVDIGHYJKIZRRA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC(=C1O)C

Origin of Product

United States

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